molecular formula C20H16O8 B1458485 3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone CAS No. 24388-68-9

3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone

Cat. No.: B1458485
CAS No.: 24388-68-9
M. Wt: 384.3 g/mol
InChI Key: NFFNGYZBZAPKKE-UHFFFAOYSA-N
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Description

The compound “3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone” is also known as Ethylene Terephthalate Cyclic Dimer . It has a molecular formula of C20H16O8 . The average mass of the molecule is 384.336 Da and the monoisotopic mass is 384.084503 Da .

Scientific Research Applications

Structural and Thermodynamic Studies

  • The macrocyclic compound has been studied for its structural properties. For instance, N,N'‐Dibenzylethylenediamineterphthalate dimer, a related compound, shows a unique structure with N-C-C-N torsion angles and para-phenylene subcyclic moieties distorted towards the molecule's interior (Newkome, Rogers, & Fronczek, 1993).
  • Thermodynamic and structural investigations of similar macrocyclic ligands have been conducted, focusing on their complexation with copper and the formation of neutral complexes at physiological pH (Déchamps-Olivier et al., 2009).

Synthesis and Ligand Properties

  • Research has been dedicated to synthesizing asymmetric macrocyclic polyethers containing nitro groups on aromatic rings. These compounds, similar in structure to the query compound, do not form stable complexes with alkali and alkaline-earth cations (Kılıç & Gündüz, 1986).
  • The synthesis of new macrocyclic ligands and the preparation of some of their cationic complexes have been explored. This includes studying the reaction of these ligands with different metal perchlorates (Sezgin et al., 1993).

Applications in Sensor Technology

  • The development of all-solid-state electrodes using synthesized macrocyclic compounds for the selective quantification of ions, such as monohydrogen phosphate, highlights the potential application of these compounds in sensor technology (Kumar et al., 2010).

Inclusion Compound Formation

  • These macrocyclic compounds can form inclusion compounds, as demonstrated by a study involving a 21-membered macrocycle and water, showing host-guest hydrogen bonding with N and O binding sites (Declercq et al., 1997).

Conformational Analysis

  • The structure and conformational analysis of macrocyclic ligands, including those similar to the query compound, have been a subject of research, providing insights into the orientation of phenyl rings and five-membered rings forming the central cavity of these molecules (Sony et al., 2003).

Properties

IUPAC Name

3,6,13,16-tetraoxatricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene-2,7,12,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O8/c21-17-13-1-2-14(4-3-13)18(22)26-11-12-28-20(24)16-7-5-15(6-8-16)19(23)27-10-9-25-17/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFNGYZBZAPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017125
Record name 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24388-68-9
Record name 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Reactant of Route 2
Reactant of Route 2
3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Reactant of Route 3
3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Reactant of Route 4
3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Reactant of Route 5
Reactant of Route 5
3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone
Reactant of Route 6
Reactant of Route 6
3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone

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